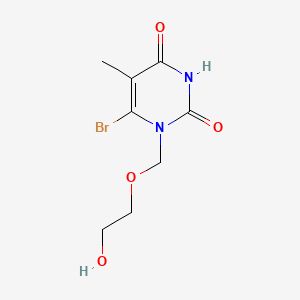![molecular formula C11H16O5S B12810697 3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 6915-71-5](/img/structure/B12810697.png)
3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 202747 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 202747 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Common methods include:
Step 1: Initial reaction of precursor compounds under controlled conditions.
Step 2: Purification and isolation of intermediate products.
Step 3: Final synthesis step involving the combination of intermediates to form NSC 202747.
Industrial Production Methods: In an industrial setting, the production of NSC 202747 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Bulk synthesis: Using large-scale reactors to combine precursor chemicals.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.
Quality control: Ensuring the final product meets the required specifications through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions: NSC 202747 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms of the compound.
Substitution: Replacement of specific functional groups with other groups under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, often requiring specific solvents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of NSC 202747.
Aplicaciones Científicas De Investigación
NSC 202747 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of NSC 202747 involves its interaction with specific molecular targets within cells. It can bind to enzymes and proteins, altering their activity and affecting various cellular pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
NSC 202747 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include NSC 125973 and NSC 8184, which share some structural similarities but differ in their specific functional groups and properties.
Propiedades
Número CAS |
6915-71-5 |
|---|---|
Fórmula molecular |
C11H16O5S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
3-(2-methylsulfanylethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O5S/c1-17-5-4-15-11(14)9-7-3-2-6(16-7)8(9)10(12)13/h6-9H,2-5H2,1H3,(H,12,13) |
Clave InChI |
RNBITUPTTPEOLD-UHFFFAOYSA-N |
SMILES canónico |
CSCCOC(=O)C1C2CCC(C1C(=O)O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)






![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)


![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)

